molecular formula C22H16FN3O2S B2806533 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide CAS No. 1795471-93-0

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide

Cat. No.: B2806533
CAS No.: 1795471-93-0
M. Wt: 405.45
InChI Key: ZQQQZGIYNRAKKW-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for researchers . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4, which may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiazole-Containing Compounds : A study focused on the synthesis of thiazole derivatives, such as the preparation of phenyl-2-thiazoline fluorophores for aluminium(III) detection, highlighting their potential use in studying intracellular Al3+ due to their selective coordination and fluorescence properties (Lambert et al., 2000).

  • Development of Anticancer and Antiviral Agents : Another research synthesized 2-pyrazoline-substituted 4-thiazolidinones, demonstrating selective inhibition of leukemia cell lines and antiviral activity, indicating the versatility of thiazole compounds in medicinal chemistry (Havrylyuk et al., 2013).

Biochemical Evaluation and Biological Activities

  • Anticancer Potency : Thiazoline-tetralin derivatives have been evaluated for their anticancer potency against various human cancer cell lines, with certain derivatives showing significant antitumor efficiency and apoptotic cell percentages, indicating the potential for thiazole derivatives in cancer therapy (Turan-Zitouni et al., 2018).

  • Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, showing potential for therapeutic intervention in neurological disorders (Röver et al., 1997).

Photo-degradation Studies

  • Photo-degradation of Thiazole Compounds : Research on the photo-degradation behavior of a thiazole-containing pharmaceutical compound provided insights into its degradation products and pathways, contributing to the understanding of the stability and storage conditions required for these compounds (Wu et al., 2007).

Mechanism of Action

The mechanism of action of thiazole derivatives is related to their biological activities. For example, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

The future directions in the study of thiazole derivatives like “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide” could involve the design and structure–activity relationship of bioactive molecules . This could be helpful for those who are working on the development of new molecules with novel modes of action to treat microbial infections and cancer .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-28-21-16(9-6-12-24-21)20(27)25-18-11-5-3-8-15(18)19-13-29-22(26-19)14-7-2-4-10-17(14)23/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQQZGIYNRAKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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